molecular formula C15H20ClNO2 B2468974 2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide CAS No. 2411242-34-5

2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide

Cat. No.: B2468974
CAS No.: 2411242-34-5
M. Wt: 281.78
InChI Key: CADYOJHHPFMGJD-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a methoxy group, and a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide typically involves the reaction of 2-methoxy-4-phenylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide is unique due to its specific structural features, such as the presence of a phenylcyclohexyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-4-phenylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-19-14-9-12(11-5-3-2-4-6-11)7-8-13(14)17-15(18)10-16/h2-6,12-14H,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADYOJHHPFMGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CCC1NC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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